![molecular formula C10H14N4O B2574231 1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2176544-55-9](/img/structure/B2574231.png)
1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Description
The compound “1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The compound “1-(2,4-dichlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a yield of 48%, a melting point of 118–121˚C, and shows IR (KBr, cm −1) values: 3130.3 (C–H stretch, aromatic), 2923.9 (C-H, aliphatic), 1700.1 (C = O, ketone), 1578.6 (C = N), 1276.3 (C–N stretch, aromatic), 1137.6 (Ar-Cl) .Mechanism of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)13-5-3-4-9(6-13)14-8-11-7-12-14/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEUZHORGHMFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
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